Methyl 2-chloroisonicotinate
Overview
Description
“Methyl 2-chloroisonicotinate”, also known as “Methyl 2-chloropyridine-4-carboxylate”, is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 .
Molecular Structure Analysis
“Methyl 2-chloroisonicotinate” has a molecular structure represented by the formula C7H6ClNO2 . The compound is solid at 20°C .Physical And Chemical Properties Analysis
“Methyl 2-chloroisonicotinate” is a solid at 20°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 253.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 41.0±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 132.5±3.0 cm3 .Scientific Research Applications
Synthesis of Antifibrinolytic Agents
Methyl 2-chloroisonicotinate has been utilized in the synthesis of antifibrinolytic agents, such as AZD6564, a 3-isoxazolol-containing compound. A notable example is the multikilogram synthesis of AZD6564, achieved through a chromatography-free process starting from methyl 2-chloroisonicotinate. This synthesis involves a Negishi coupling and an enzymatic resolution of a racemic ester (Andersen et al., 2014).
Polymerization Processes
Methyl 2-chloroisonicotinate has also played a role in polymerization processes. An example is its use in the synthesis of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, a monomer that undergoes radical homopolymerization leading to a polymer with a high glass transition temperature (Moszner et al., 2003).
Environmental Impact Assessment
The compound has been studied in the context of environmental science, particularly in assessing its impact when used in agriculture. For instance, the degradation and persistence of chlorpyrifos-methyl, a derivative of methyl 2-chloroisonicotinate, in water bodies adjacent to treated fields has been examined (Padovani & Capri, 2005).
Electrosynthesis and Adsorption Studies
In recent research, the electrosynthesis of zinc hydroxide for the adsorption of hazardous chemicals like 2-(2-methyl-4-chlorophenoxy) propionic acid from water has been studied. This involves understanding the adsorption mechanisms and modeling the process for efficient removal of contaminants (Kamaraj et al., 2018).
Biodegradation and Environmental Remediation
Studies have also focused on the aerobic biodegradation of chlorinated solvents in unsaturated soils, which is relevant for environmental remediation efforts. Methylotrophic bacteria have been investigated for their potential in treating soil contaminated with derivatives of methyl 2-chloroisonicotinate (Closmann & Speitel, 1989).
Safety And Hazards
“Methyl 2-chloroisonicotinate” is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
properties
IUPAC Name |
methyl 2-chloropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOUHTMLFUAAGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371644 | |
Record name | Methyl 2-chloroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloroisonicotinate | |
CAS RN |
58481-11-1 | |
Record name | 4-Pyridinecarboxylic acid, 2-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58481-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-chloropyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.